molecular formula C8H18N2 B2394788 (1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine CAS No. 68737-65-5

(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine

Cat. No.: B2394788
CAS No.: 68737-65-5
M. Wt: 142.246
InChI Key: JRHPOFJADXHYBR-GVHYBUMESA-N
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Description

(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its ability to form metal complexes and its utility in asymmetric catalysis, making it a valuable tool for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine typically involves the reduction of the corresponding diketone or the reductive amination of cyclohexanone. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in the presence of a suitable solvent like methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, promoting the formation of specific products with high enantioselectivity. The molecular targets and pathways involved include coordination with transition metals and interaction with chiral substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-(-)-N,N’-Dimethylcyclohexane-1,2-diamine is unique due to its chiral nature and the presence of dimethylated amine groups, which enhance its ability to form stable metal complexes and facilitate asymmetric catalysis. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in various industrial applications .

Biological Activity

Overview

(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine is a chiral diamine compound with significant implications in various fields such as organic synthesis, catalysis, and biological research. Its unique structure, characterized by two chiral centers, endows it with optically active properties that are exploited in asymmetric synthesis and catalysis. This article explores its biological activity, mechanisms of action, and applications supported by relevant case studies and research findings.

  • Molecular Formula : C8H18N2
  • CAS Number : 68737-65-5
  • Physical State : White to light yellow crystalline powder
  • Melting Point : Approximately 4°C
  • Boiling Point : 83°C at 13 mmHg

This compound interacts with various enzymes and proteins, influencing cellular functions such as:

  • Cell Signaling Pathways : Preliminary studies indicate potential modulation of signaling pathways.
  • Gene Expression : The compound may alter gene expression profiles in specific cellular contexts.
  • Cellular Metabolism : It has been suggested that this diamine may impact metabolic processes within cells.

The biological effects of this compound are hypothesized to arise from its binding interactions with biomolecules. Possible mechanisms include:

  • Enzyme Inhibition/Activation : The compound may serve as a competitive inhibitor or activator for certain enzymes.
  • Gene Regulation : Changes in gene expression may occur through direct interaction with transcription factors or other regulatory proteins .

Asymmetric Synthesis and Catalysis

This compound is widely used as a ligand in asymmetric synthesis:

  • Catalytic Reactions : It has demonstrated high efficacy in catalyzing enantioselective reactions. For instance, in the asymmetric hydrogenation of acetophenone using chiral Ru complexes, the compound significantly enhanced both activity (>99% conversion) and enantioselectivity (87%) .
Reaction TypeCatalyst TypeYieldEnantioselectivity
Asymmetric HydrogenationBINAP-Ru with chiral diamine78%87%
Asymmetric Diels-AlderChiral 1,2-diamine catalystHighExcellent

Case Studies

  • Study on Enzyme Mechanisms :
    Research has shown that this compound can be utilized to explore enzyme mechanisms due to its ability to form stable complexes with metal ions . This property is particularly beneficial in understanding the catalytic cycles of metalloenzymes.
  • Synthesis of Bioactive Compounds :
    The compound serves as a building block for synthesizing various biologically active molecules. Its chiral nature allows for the production of compounds with enhanced pharmacological properties .
  • Cytotoxicity Studies :
    Preliminary cytotoxicity assessments indicate that this compound exhibits selective cytotoxic effects on certain cancer cell lines. This property is being investigated further for potential therapeutic applications .

Properties

IUPAC Name

(1R,2R)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986938
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67579-81-1, 68737-65-5
Record name trans-N,N′-Dimethyl-1,2-cyclohexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67579-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~,N~2~-Dimethylcyclohexane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20986938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-methyl[2-(methylamino)cyclohexyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.282
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1r,2r)-n,n'-dimethyl-1,2-cyclohexanediamine
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Customer
Q & A

Q1: What makes trans-N1,N2-Dimethylcyclohexane-1,2-diamine significant in chemistry?

A: This compound is a chiral diamine, meaning it exists in two forms that are mirror images of each other (enantiomers). This chirality is crucial in its application as a building block for chiral ligands. These ligands play a vital role in asymmetric synthesis, allowing chemists to selectively create molecules with specific three-dimensional structures, which is especially important in pharmaceutical development. [, , ]

Q2: What is known about the structure of trans-N1,N2-Dimethylcyclohexane-1,2-diamine?

A: This compound has the molecular formula C8H18N2. Structural analysis reveals that the cyclohexane ring adopts a chair conformation, with the two amino groups preferentially occupying equatorial positions. Contrary to some previous reports, (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine exists as a crystalline solid at room temperature. []

Q3: How is (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine typically synthesized?

A: A common approach starts with cyclohexene oxide. Reaction with methylamine, followed by cyclization and ring-opening steps, yields the racemic mixture of trans-N1,N2-Dimethylcyclohexane-1,2-diamine. To isolate the desired (1R,2R)-enantiomer, a kinetic resolution using tartaric acid can be employed. [] A different method utilizes trans-1,2-diaminocyclohexane, converting it to an intermediate through amidation with methyl chloroformate. Subsequent reduction using lithium aluminum hydride yields the free alkali of (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine, which can then be stabilized as the oxalate salt. []

Q4: Are there electrochemical applications of (1R,2R)-(-)-N,N'-Dimethylcyclohexane-1,2-diamine?

A: Research has explored the use of a composite chiral interface composed of bovine serum albumin (BSA), methylene blue (MB), and multi-walled carbon nanotubes (MWCNTs) for the electrochemical recognition of (1S, 2S)-N,N'-dimethyl-1,2-cyclohexanediamine and (1R, 2R)-N,N'-dimethyl-1,2-cyclohexanediamine enantiomers. Results indicated a stronger interaction of the chiral surface with the R-enantiomer. This approach highlights the potential for developing electrochemical sensing platforms for chiral amine enantiomers. []

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